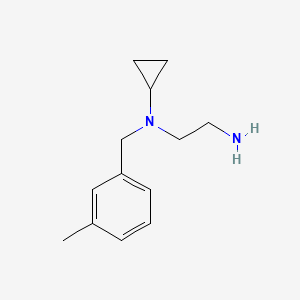

N*1*-Cyclopropyl-N*1*-(3-methyl-benzyl)-ethane-1,2-diamine

Description

N1-Cyclopropyl-N1-(3-Methyl-benzyl)-ethane-1,2-diamine (CAS: 1181619-00-0) is a substituted ethane-1,2-diamine derivative featuring a cyclopropyl group and a 3-methyl-benzyl moiety attached to the N1 nitrogen. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol . The compound’s structure combines the rigidity of the cyclopropyl ring with the hydrophobic aromaticity of the 3-methyl-benzyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N'-cyclopropyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-3-2-4-12(9-11)10-15(8-7-14)13-5-6-13/h2-4,9,13H,5-8,10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFWHPXOZSFOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(CCN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the alkylation of ethane-1,2-diamine with cyclopropyl and 3-methyl-benzyl halides under basic conditions. The reaction typically proceeds as follows:

Step 1: Ethane-1,2-diamine is reacted with cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base such as sodium hydroxide.

Step 2: The intermediate product is then reacted with 3-methyl-benzyl halide (e.g., 3-methyl-benzyl chloride) under similar conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine has been investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, which may lead to significant pharmacological effects.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties: Research has indicated potential anticancer activity against various cancer cell lines, including HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) cells .

The biological mechanisms through which N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine exerts its effects are still under investigation. It is believed that the compound may modulate enzyme activity or interact with specific receptors, leading to various biological responses.

- Mechanism of Action: The compound may bind to specific molecular targets, influencing their activity and leading to therapeutic effects. Understanding these interactions is crucial for optimizing its use in drug development.

Industrial Applications

In addition to its medicinal applications, N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it a valuable building block for synthesizing more complex molecules in organic chemistry.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for antimicrobial and anticancer properties |

| Biological Activity | Potential to modulate enzyme activity and interact with specific receptors |

| Industrial Chemistry | Used as a building block for synthesizing complex organic compounds |

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various diamines, N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine was found to exhibit significant cytotoxicity against HeLa cells with an IC₅₀ value indicating potent activity compared to other compounds in the series .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit the growth of several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Lipophilicity :

- The 3-methyl-benzyl group in the target compound contributes to higher lipophilicity (ClogP ~2.5 estimated) compared to halogenated analogs. Fluorine (ClogP ~2.0) and chlorine (ClogP ~2.8) substituents balance hydrophobicity and polarity .

- Piperazine-2,3-dione derivatives with bis-benzyl substituents (e.g., from ) show increased lipophilicity compared to unsubstituted ethane-1,2-diamines, supporting the role of aromatic groups in modulating drug-like properties .

Synthetic Accessibility :

- These compounds are synthesized via reductive amination (e.g., sodium borohydride reduction of Schiff bases), as demonstrated in . The choice of aldehyde (e.g., 3-methylbenzaldehyde for the target) dictates substituent introduction .

Biological Activity

N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics, which may influence its biological activity. This article explores the compound's biological properties, including its potential as an antimicrobial and anticancer agent, alongside detailed research findings and case studies.

Chemical Structure and Properties

N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine is characterized by a cyclopropyl group and a 3-methylbenzyl moiety. The molecular formula is C₁₃H₁₈N₂, indicating the presence of two nitrogen atoms in its structure. The presence of these functional groups contributes to the compound's reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine exhibit significant antimicrobial properties. For instance, derivatives of N-benzyl ethylenediamine have shown promising activity against various bacterial strains. A study demonstrated that certain diamine derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 μg/mL against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like tetracycline .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| N-benzyl ethylenediamine derivative | 0.0005-0.032 | Antibacterial |

| N¹-Cyclopropyl-N¹-(3-methyl-benzyl) | TBD | Under Investigation |

Anticancer Activity

The anticancer potential of N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine has also been explored. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on related diamines have shown significant activity against gastric adenocarcinoma cells, suggesting that modifications in the structure can enhance their efficacy in cancer treatment .

Table 2: Anticancer Efficacy of Related Compounds

| Compound Name | Cell Line Tested | IC₅₀ (μM) |

|---|---|---|

| Salinomycin N-benzyl amides | MKN-45 (gastric cancer) | < 10 |

| N¹-Cyclopropyl-N¹-(3-methyl-benzyl) | TBD | Under Investigation |

The mechanism by which N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The amine groups present in the compound can participate in various reactions, potentially leading to the modulation of biological pathways that are crucial for antimicrobial and anticancer activities.

Case Studies

- Anticonvulsant Properties : In a study involving similar compounds, researchers found that certain derivatives exhibited anticonvulsant activities in animal models. The structure-activity relationship indicated that specific substitutions could enhance efficacy against seizures .

- Synergistic Effects : Research has highlighted the additive effects of combining N-benzyl derivatives with other antimalarial agents like chloroquine. This suggests potential for developing combination therapies that leverage the unique properties of N¹-Cyclopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.